molecular formula C14H19ClN2O2 B6029664 Methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride

Methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride

Cat. No.: B6029664
M. Wt: 282.76 g/mol
InChI Key: VVUHIGAYPQBCAF-UHFFFAOYSA-N
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Description

Methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride is a chemical compound that belongs to the class of dihydroisoquinoline derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound includes a dihydroisoquinoline core, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride typically involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by the oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the efficient production of the desired cyclization products in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the iminium salts back to the original dihydroisoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the dihydroisoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or peracids for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve alkyl halides or other electrophiles under basic conditions.

Major Products

The major products formed from these reactions include various N-alkylated dihydroisoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dihydroisoquinoline core can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-alkylated dihydroisoquinoline derivatives, such as:

Uniqueness

Methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-14(2)8-10-6-4-5-7-11(10)13(16-14)15-9-12(17)18-3;/h4-7H,8-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUHIGAYPQBCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=NCC(=O)OC)N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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